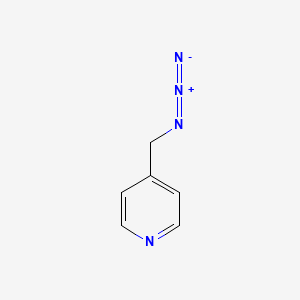

4-(Azidomethyl)pyridine

Übersicht

Beschreibung

4-(Azidomethyl)pyridine is a chemical compound with the molecular formula C6H6N4. It has a molecular weight of 134.13900 . It is a type of aromatic heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with an azidomethyl group attached . The exact mass is 134.05900 . More detailed structural analysis can be found in related studies .Wissenschaftliche Forschungsanwendungen

Magnetic and Optical Properties in Lanthanide Clusters

4-(Azidomethyl)pyridine derivatives have been used in the synthesis of lanthanide clusters, which exhibit unique magnetic and optical properties. For instance, a family of Ln(III)(9) clusters with a sandglass-like topology has been developed, where the Dy(III) member shows single-molecule magnetism behavior, while the Eu(III) analogue exhibits intense red photoluminescence (Alexandropoulos et al., 2011).

Synthesis of Functionalized Pyridine-Based Ligands

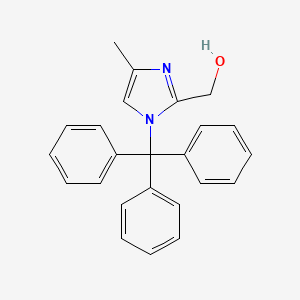

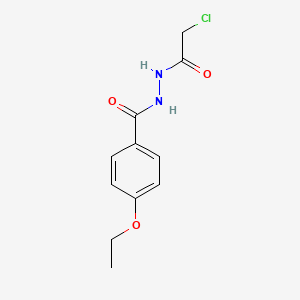

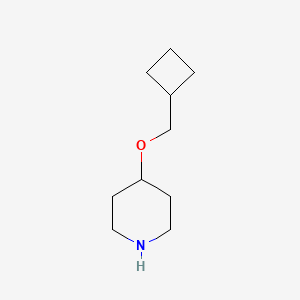

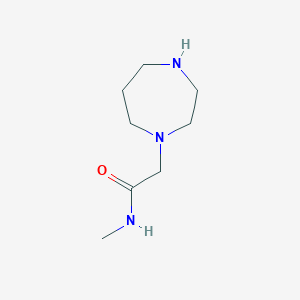

The synthesis of 4-functionalized pyridine-based ligands using this compound and its derivatives has been explored. These ligands, which include aminomethyl, oxazolinyl, pyrazolyl, and methylimidazolyl groups, can act as terdendate ligands for metal ions, offering potential in coordination chemistry and metal complex synthesis (Vermonden et al., 2003).

Ring Transformation and Derivatization

Optically active pyridine derivatives have been prepared starting from compounds like L-serine and pyridine 2,6-dicarboxylic acid, leading to further transformations and derivatizations, such as the formation of pyridine-2,6-bis(4-hydroxymethylimidazoline) (Schulz & Christoffers, 2013).

Pyridine Functionalization via Phosphonium Salts

The direct functionalization of pyridine C–H bonds, particularly at the 4-position, is crucial for creating useful pyridine derivatives. Heterocyclic phosphonium salts derived from pyridines have been developed as generic handles for multiple subsequent bond-forming processes, which is significant for pharmaceuticals, ligands for metal complex, and battery technologies (Dolewski et al., 2017).

Tridentate Ligand Synthesis

Rapid coupling reactions have been utilized to synthesize tridentate ligands for first-row transition-metal ions. These ligands are formed by the chelation between metal ions and alkylated nitrogen atoms of the azido groups of pyridine derivatives, displaying potential in coordination chemistry (Brotherton et al., 2011).

Electrochemical Sensor Applications

This compound and its derivatives have also been applied in the development of electrochemical sensors. For instance, electrode modification using iron metallophthalocyanine through click chemistry demonstrated potential in creating stable modified electrodes with electrocatalytic abilities (Coates & Nyokong, 2012).

Wirkmechanismus

Target of Action

It is known that pyridine derivatives, such as 4-(azidomethyl)pyridine, are often used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on their specific structures and functional groups .

Mode of Action

It is known that pyridine derivatives can interact with their targets in various ways, such as through hydrogen bonding, π-π stacking, and electrostatic interactions . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

It is known that pyridine derivatives can affect a variety of biochemical pathways, depending on their specific structures and functional groups . These effects can lead to various downstream effects, such as changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy . Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution, while factors such as its metabolic stability and interactions with drug-metabolizing enzymes can influence its metabolism and excretion .

Result of Action

It is known that pyridine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structures and functional groups . These effects can include changes in cell signaling, gene expression, and metabolic processes .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound . These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .

Biochemische Analyse

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The presence of the azide group in 4-(Azidomethyl)pyridine could potentially allow it to participate in click reactions, a powerful tool in chemical biology for the modification and labeling of biomolecules .

Cellular Effects

It is known that pyridine derivatives can have significant effects on cellular processes . For instance, some pyridine-based compounds have been found to inhibit SARM1, a protein involved in programmed cell death .

Molecular Mechanism

The azide group in this compound could potentially interact with various biomolecules through click chemistry, leading to changes in their function .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that azido compounds can form during the preparation of certain molecules and may have implications for the stability and long-term effects of these compounds .

Metabolic Pathways

Pyridine nucleotides play a pivotal role in regulating intermediary metabolism, including the biosynthesis of DNA and RNA .

Transport and Distribution

The presence of the pyridine ring could potentially influence its localization or accumulation within cells .

Subcellular Localization

The presence of the pyridine ring could potentially influence its localization within specific compartments or organelles .

Eigenschaften

IUPAC Name |

4-(azidomethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJCWJYAEHAJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00706994 | |

| Record name | 4-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864528-34-7 | |

| Record name | 4-(Azidomethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864528-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00706994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

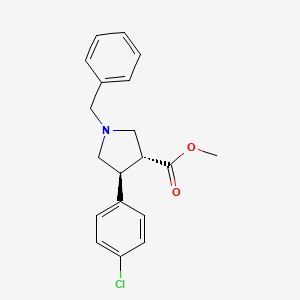

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)